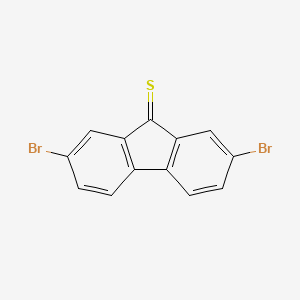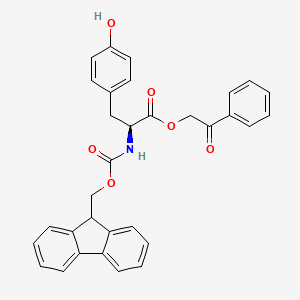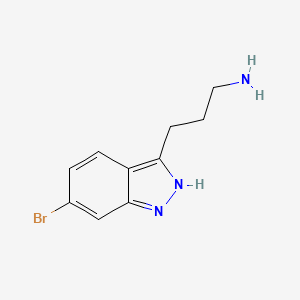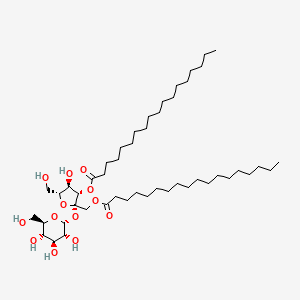
Sucrosedistearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrosedistearate, also known as sucrose distearate, is a type of sucrose ester. It is formed by the esterification of sucrose with stearic acid. This compound is widely used in various industries due to its surfactant properties, making it an excellent emulsifier. This compound is commonly found in food products, cosmetics, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sucrosedistearate is typically synthesized through the transesterification of sucrose with methyl or ethyl esters of stearic acid. The reaction is catalyzed by either chemical or enzymatic catalysts. Chemical catalysts often include alkaline catalysts such as sodium methoxide, while enzymatic catalysts involve lipases .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high temperatures and vacuum conditions to drive the transesterification reaction to completion. The process may also include a distillation step to purify the fatty acid methyl esters before they react with sucrose .
Análisis De Reacciones Químicas
Types of Reactions
Sucrosedistearate primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of sucrose and stearic acid .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Esterification: This reaction involves stearic acid and sucrose in the presence of a catalyst such as sulfuric acid or lipase enzymes.
Major Products
The major products of hydrolysis are sucrose and stearic acid. Esterification of sucrose with stearic acid yields this compound .
Aplicaciones Científicas De Investigación
Sucrosedistearate has a wide range of applications in scientific research:
Mecanismo De Acción
Sucrosedistearate acts primarily as a surfactant. Its mechanism of action involves reducing the surface tension between oil and water phases, thereby stabilizing emulsions. The hydrophilic sucrose moiety interacts with water, while the hydrophobic stearic acid chains interact with oil, allowing the compound to effectively emulsify and stabilize mixtures .
Comparación Con Compuestos Similares
Similar Compounds
- Sucrose monostearate
- Sucrose palmitate
- Sucrose laurate
Comparison
Sucrosedistearate is unique due to its specific fatty acid composition, which provides it with distinct hydrophilic-lipophilic balance (HLB) values. This makes it particularly effective in stabilizing oil-in-water emulsions compared to other sucrose esters . Additionally, its higher molecular weight and longer fatty acid chains contribute to its superior emulsifying properties .
Propiedades
Fórmula molecular |
C48H90O13 |
|---|---|
Peso molecular |
875.2 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-octadecanoyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(51)57-37-48(61-47-45(56)44(55)42(53)38(35-49)58-47)46(43(54)39(36-50)60-48)59-41(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-47,49-50,53-56H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1 |
Clave InChI |
CKMJBHMZBPKAKI-CJKAUBRRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



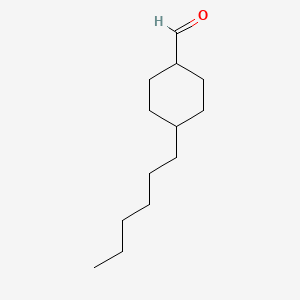
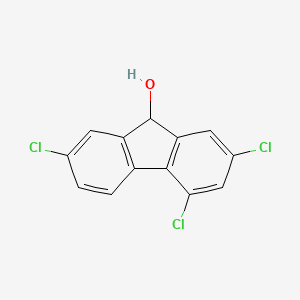

![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
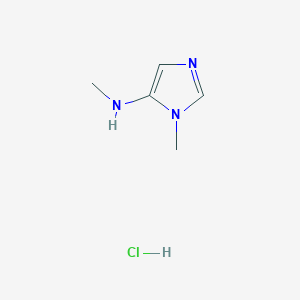


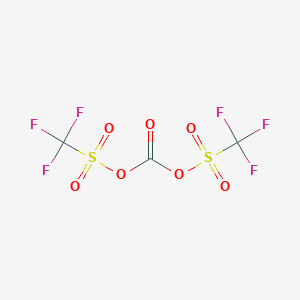
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
